[2-Fluoro-2-(oxan-4-yl)ethyl](methyl)amine hydrochloride
Overview
Description
2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride is a chemical compound that belongs to the class of amino compounds. It was first synthesized in the 1970s and has since gained popularity due to its numerous applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride typically involves the reaction of 2-fluoroethanol with oxirane in the presence of a base to form 2-fluoro-2-(oxan-4-yl)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of catalysts and automated systems can further streamline the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of simpler amines.
Substitution: Generation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluoro-2-(oxan-4-yl)ethyl]amine hydrochloride
- 2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride
- 2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride
Uniqueness
2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride is unique due to its specific fluorine substitution, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-fluoro-N-methyl-2-(oxan-4-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c1-10-6-8(9)7-2-4-11-5-3-7;/h7-8,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFONCKRXFVXTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CCOCC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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